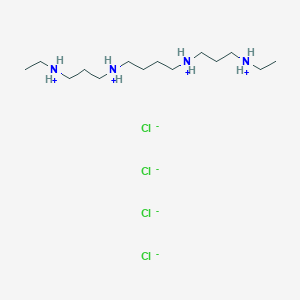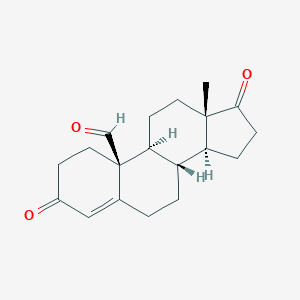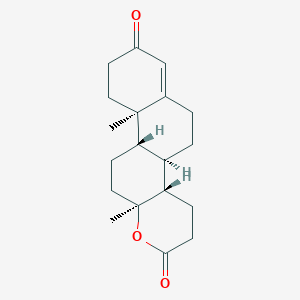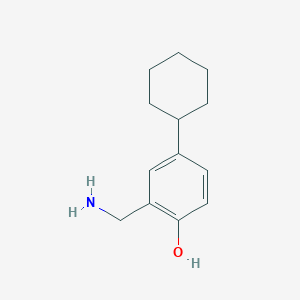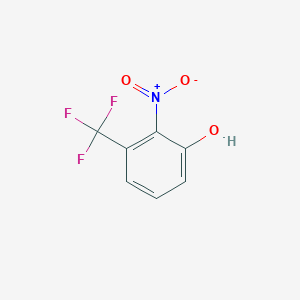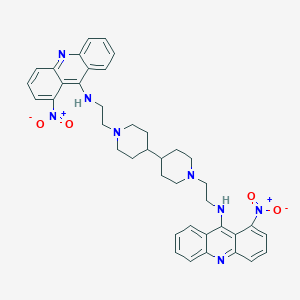
N,N'-Bis(1-nitro-9-acridinyl)-(4,4'-bipiperidine)-1,1'-diethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(1-nitro-9-acridinyl)-(4,4'-bipiperidine)-1,1'-diethanamine, commonly referred to as 4,4'-Bis(1-nitro-9-acridinyl)-N,N'-dialkyl-2,2'-bipiperidine-1,1'-diethylamines (bis-acridines), is a class of compounds that have been extensively studied for their potential applications in biomedical research. Bis-acridines are known to exhibit a broad range of biological activities, including DNA intercalation, inhibition of topoisomerase activity, and antimicrobial activity.
Applications De Recherche Scientifique
Bis-acridines have been extensively studied for their potential applications in biomedical research. They have been shown to exhibit a broad range of biological activities, including DNA intercalation, inhibition of topoisomerase activity, and antimicrobial activity. Bis-acridines have also been investigated for their potential use as anticancer agents, as they have been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of bis-acridines is primarily through their ability to intercalate into DNA, which can cause structural changes in the DNA molecule. This can lead to inhibition of DNA replication and transcription, as well as induction of DNA damage. Bis-acridines have also been shown to inhibit topoisomerase activity, which can further contribute to their cytotoxic effects.
Effets Biochimiques Et Physiologiques
Bis-acridines have been shown to exhibit a broad range of biochemical and physiological effects. They have been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and inhibit viral replication. Bis-acridines have also been shown to have anti-inflammatory effects, which may be due to their ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of bis-acridines is their broad range of biological activities, which makes them useful for a wide range of research applications. They are also relatively easy to synthesize, which makes them readily available for research purposes. However, one of the limitations of bis-acridines is their potential toxicity, which can limit their use in certain applications.
Orientations Futures
There are several potential future directions for research on bis-acridines. One area of interest is the development of bis-acridine derivatives with improved selectivity for specific biological targets. Another area of interest is the development of bis-acridines with improved pharmacokinetic properties, which could improve their efficacy as therapeutic agents. Additionally, bis-acridines could be investigated for their potential use as imaging agents for diagnostic purposes. Overall, bis-acridines represent a promising class of compounds with a wide range of potential applications in biomedical research.
Méthodes De Synthèse
The most common method for synthesizing bis-acridines is by reacting 9-acridinecarboxaldehyde with a suitable diamine in the presence of a reducing agent. The reaction proceeds via a Schiff base intermediate, which is then reduced to form the final product. The choice of diamine can be varied to produce a wide range of bis-acridine derivatives with different biological activities.
Propriétés
Numéro CAS |
123219-88-5 |
|---|---|
Nom du produit |
N,N'-Bis(1-nitro-9-acridinyl)-(4,4'-bipiperidine)-1,1'-diethanamine |
Formule moléculaire |
C40H42N8O4 |
Poids moléculaire |
698.8 g/mol |
Nom IUPAC |
1-nitro-N-[2-[4-[1-[2-[(1-nitroacridin-9-yl)amino]ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]acridin-9-amine |
InChI |
InChI=1S/C40H42N8O4/c49-47(50)35-13-5-11-33-37(35)39(29-7-1-3-9-31(29)43-33)41-19-25-45-21-15-27(16-22-45)28-17-23-46(24-18-28)26-20-42-40-30-8-2-4-10-32(30)44-34-12-6-14-36(38(34)40)48(51)52/h1-14,27-28H,15-26H2,(H,41,43)(H,42,44) |
Clé InChI |
IKLMKVWHNHEAMG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2CCN(CC2)CCNC3=C4C(=NC5=CC=CC=C53)C=CC=C4[N+](=O)[O-])CCNC6=C7C(=NC8=CC=CC=C86)C=CC=C7[N+](=O)[O-] |
SMILES canonique |
C1CN(CCC1C2CCN(CC2)CCNC3=C4C(=NC5=CC=CC=C53)C=CC=C4[N+](=O)[O-])CCNC6=C7C(=NC8=CC=CC=C86)C=CC=C7[N+](=O)[O-] |
Autres numéros CAS |
123219-88-5 |
Synonymes |
1-nitro-N-[2-[4-[1-[2-[(1-nitroacridin-9-yl)amino]ethyl]-4-piperidyl]- 1-piperidyl]ethyl]acridin-9-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
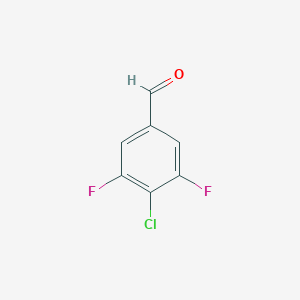
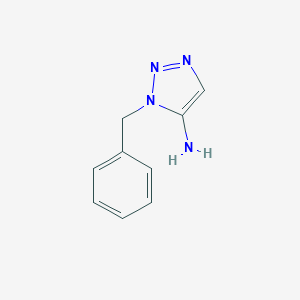
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
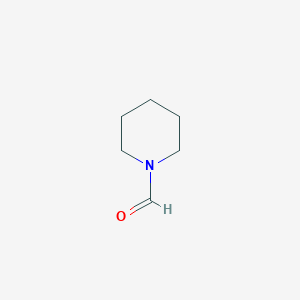
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
